![molecular formula C10H7F3N2O2 B1375730 Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 1206973-10-5](/img/structure/B1375730.png)

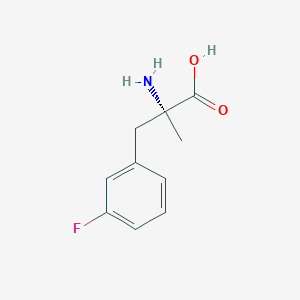

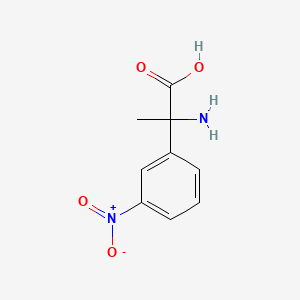

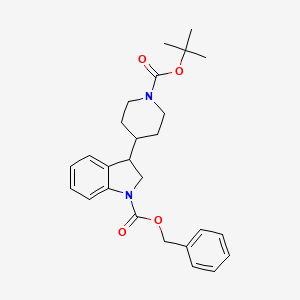

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate

Übersicht

Beschreibung

“Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C10H7F3N2O2 . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The imidazo[1,2-a]pyridine group in the molecule is essentially planar . The trifluoromethyl group and the methyl H atoms are each disordered over two sets of sites .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods. One effective protocol involves a pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.17 . It is a solid substance with a melting point range of 144 - 147 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Properties

- A study by Zhou, Xu, and Zhang (2019) discusses a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines. This process allows for the efficient production of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives with broad functionalities through direct regioselective functionalization (Qiguang Zhou, Song Xu, & Ronghua Zhang, 2019).

2. Pharmaceutical Applications

- Research by Bochis et al. (1978) explored methyl imidazo-[11,2-a]pyridine-2-carbamates for anthelmintic testing, showing potential for treatment against a range of helminths in livestock (R. Bochis et al., 1978).

3. Crystallography and Molecular Structure

- A study by Fun et al. (2011) on the crystal structure of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile provides insight into the molecular arrangement and interactions, highlighting the planarity of the imidazo[1,2-a]pyridine group and the disorder in the trifluoromethyl group (H. Fun et al., 2011).

4. Application in Room Temperature Ionic Liquids (RTILs)

- Research by Zhang, Martin, and Desmarteau (2003) presents a method for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, which provides a straightforward route to a variety of RTILs (Jie Zhang, George Robert Martin, & Darryl D DesMarteau, 2003).

Safety And Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines are considered privileged structures because of their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to chemists towards the synthesis of these compounds and address the challenges associated with the reported methods .

Eigenschaften

IUPAC Name |

methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c1-17-9(16)6-2-3-8-14-7(10(11,12)13)5-15(8)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRYWRGTTHIMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)

![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)

![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)

![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)